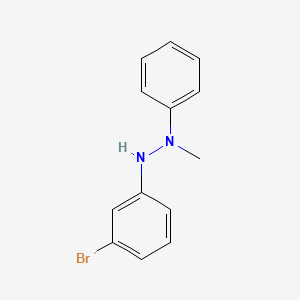
2-(3-Bromophenyl)-1-methyl-1-phenylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromophenyl)-1-methyl-1-phenylhydrazine is an organic compound that belongs to the class of hydrazines. It is characterized by the presence of a bromine atom attached to the phenyl ring, a methyl group, and a phenylhydrazine moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-1-methyl-1-phenylhydrazine typically involves the reaction of 3-bromobenzaldehyde with methylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously extracted. This method ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-1-methyl-1-phenylhydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylhydrazines.
Scientific Research Applications
2-(3-Bromophenyl)-1-methyl-1-phenylhydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-1-methyl-1-phenylhydrazine involves its interaction with specific molecular targets. The bromine atom and the hydrazine moiety play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-1-methyl-1-phenylhydrazine
- 2-(3-Chlorophenyl)-1-methyl-1-phenylhydrazine
- 2-(3-Bromophenyl)-1-ethyl-1-phenylhydrazine
Uniqueness
2-(3-Bromophenyl)-1-methyl-1-phenylhydrazine is unique due to the specific position of the bromine atom on the phenyl ring and the presence of the methyl group. These structural features influence its reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
114838-66-3 |
|---|---|
Molecular Formula |
C13H13BrN2 |
Molecular Weight |
277.16 g/mol |
IUPAC Name |
2-(3-bromophenyl)-1-methyl-1-phenylhydrazine |
InChI |
InChI=1S/C13H13BrN2/c1-16(13-8-3-2-4-9-13)15-12-7-5-6-11(14)10-12/h2-10,15H,1H3 |
InChI Key |
YNKAPUAONRSCMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















